molecular formula C9H9BrN2O4 B2491626 2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid CAS No. 1397007-19-0

2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid

Cat. No.: B2491626
CAS No.: 1397007-19-0
M. Wt: 289.085
InChI Key: RJEMXVWNQSGPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid is an organic compound that features a brominated pyridine ring attached to a carbonyl group, which is further linked to an amino group and a hydroxy-propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a bromine source in the presence of a catalyst to yield 5-bromo-pyridine.

    Formation of Pyridine Carbonyl Compound: The 5-bromo-pyridine is then reacted with a carbonylating agent to introduce the carbonyl group at the 3-position, forming 5-bromo-pyridine-3-carbonyl compound.

    Amidation Reaction: The carbonyl compound is then subjected to an amidation reaction with an appropriate amine to form the 2-[(5-Bromo-pyridine-3-carbonyl)-amino] intermediate.

    Hydroxylation: Finally, the intermediate undergoes hydroxylation to introduce the hydroxy group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Amidation: The carbonyl group can react with amines to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of substituted pyridine derivatives

    Amidation: Formation of amide derivatives

Scientific Research Applications

2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-pyridinecarboxylic acid
  • 3-Hydroxy-2-pyridinecarboxylic acid
  • 2-Amino-3-hydroxypropionic acid

Uniqueness

2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid is unique due to the combination of its brominated pyridine ring, carbonyl group, amino group, and hydroxy-propionic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(5-bromopyridine-3-carbonyl)amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4/c10-6-1-5(2-11-3-6)8(14)12-7(4-13)9(15)16/h1-3,7,13H,4H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEMXVWNQSGPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)NC(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.